molecular formula C10H20BrNO3 B6266977 tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate CAS No. 1518109-44-8

tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate

Cat. No.: B6266977
CAS No.: 1518109-44-8
M. Wt: 282.2
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Preparation Methods

The synthesis of tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-3-methoxypropylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development and as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate can be compared with similar compounds such as:

    tert-butyl N-(2-chloro-3-methoxypropyl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-butyl N-(2-bromo-3-hydroxypropyl)-N-methylcarbamate: Similar structure but with a hydroxy group instead of a methoxy group.

    tert-butyl N-(2-bromo-3-methoxypropyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1518109-44-8

Molecular Formula

C10H20BrNO3

Molecular Weight

282.2

Purity

80

Origin of Product

United States

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